molecular formula C22H29N3O3 B2905619 2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049468-71-4

2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2905619
CAS RN: 1049468-71-4
M. Wt: 383.492
InChI Key: BABGIKDAFROERV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

This compound has shown potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for treating various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s ability to bind to these receptors could lead to the development of new medications for these conditions.

Neurological Condition Treatment

Due to its interaction with alpha1-adrenergic receptors, the compound may be useful in treating neurological conditions . The modulation of these receptors is crucial for managing diseases like depression and hyperthyroidism.

Pharmacokinetics and Drug Development

The compound’s pharmacokinetic profile suggests it could be a promising lead for further investigation as a potential medication . Its absorption, distribution, metabolism, and excretion (ADME) properties are favorable for drug development.

Molecular Dynamics Simulations

The compound can be used in molecular dynamics simulations to understand its interaction with biological targets . This can provide insights into the molecular basis of its therapeutic effects.

Binding Assay Development

Researchers can use this compound to develop binding assays for alpha1-adrenergic receptors . These assays are essential for screening potential drug candidates that target these receptors.

Comparative Analysis with Other Ligands

The compound can be compared with structurally similar ligands to understand the structure-activity relationship . This comparison can help in the design of more potent and selective receptor antagonists.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as an antagonist . This means it binds to the receptor and blocks its activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the physiological responses mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the α1-AR. These include pathways involved in the contraction of smooth muscles in various parts of the body . The downstream effects of blocking these receptors can lead to relaxation of smooth muscles, which can have therapeutic benefits in conditions such as hypertension, benign prostate hyperplasia, and certain types of heart failure .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α1-AR activation. This results in the relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate . This can lead to a decrease in blood pressure and improvement in symptoms of benign prostate hyperplasia and certain types of heart failure .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-19-9-7-18(8-10-19)17-22(26)23-11-12-24-13-15-25(16-14-24)20-5-3-4-6-21(20)28-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABGIKDAFROERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

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